1-Iodo-1H,1H-perfluorohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

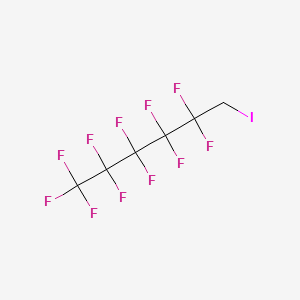

1-Iodo-1H,1H-perfluorohexane is a chemical compound with the molecular formula C6H2F11I. It is known for its unique properties due to the presence of both iodine and perfluorinated alkyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.

準備方法

1-Iodo-1H,1H-perfluorohexane can be synthesized through several methods. One common synthetic route involves the iodination of perfluorohexane. This reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom into the perfluorohexane molecule .

Industrial production methods for this compound often involve large-scale iodination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

化学反応の分析

1-Iodo-1H,1H-perfluorohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.

Reduction Reactions: The compound can be reduced to form perfluorohexane by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form perfluorohexyl iodide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of perfluoroalkyl derivatives, while reduction reactions typically produce perfluoroalkanes .

科学的研究の応用

Chemistry

In chemistry, 1-Iodo-1H,1H-perfluorohexane serves as a crucial building block for synthesizing more complex fluorinated compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives and polymers.

Biology

The compound is utilized in biological research, particularly in studies involving fluorinated biomolecules. Its unique properties allow researchers to investigate the behavior of fluorinated compounds in biological systems, enhancing our understanding of their interactions and effects.

Medicine

In the medical field, this compound is explored as a precursor for developing fluorinated pharmaceuticals. The incorporation of fluorine into drug molecules can significantly alter their pharmacokinetics and bioavailability, making this compound essential for drug design .

Industry

Industrially, this compound is used in producing specialty chemicals and materials. This includes applications in surfactants, lubricants, coatings, and high-performance organic thin-film transistors. Its properties contribute to the development of products with enhanced performance characteristics such as water and oil repellency .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for fluorinated compounds |

| Biology | Studies on fluorinated biomolecules |

| Medicine | Precursor for fluorinated pharmaceuticals |

| Industry | Production of surfactants and coatings |

Case Study 1: Drug Development

Research conducted on the use of this compound in drug development demonstrated its effectiveness as a precursor in synthesizing novel fluorinated drugs. The study highlighted how modifying drug structures with fluorine could enhance their efficacy and reduce side effects.

Case Study 2: Environmental Impact

A study evaluating the environmental persistence of fluorinated compounds found that this compound exhibits characteristics typical of persistent organic pollutants. This research emphasized the need for careful handling and regulation due to potential ecological impacts .

作用機序

The mechanism of action of 1-Iodo-1H,1H-perfluorohexane is primarily based on its ability to participate in various chemical reactions. The iodine atom serves as a reactive site for nucleophilic substitution, while the perfluorinated alkyl chain provides stability and resistance to degradation .

Molecular targets and pathways involved in its action include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing structures .

類似化合物との比較

1-Iodo-1H,1H-perfluorohexane can be compared with other similar compounds, such as:

Perfluorohexyl iodide: Similar in structure but lacks the hydrogen atoms present in this compound.

1-Iodo-1H,1H,2H,2H-perfluorodecane: A longer-chain analog with additional hydrogen atoms.

The uniqueness of this compound lies in its specific combination of iodine and perfluorinated alkyl groups, which confer distinct reactivity and stability compared to other fluorinated compounds .

生物活性

1-Iodo-1H,1H-perfluorohexane (C6H2F11I) is a perfluoroalkyl compound that has garnered attention due to its unique chemical properties and potential biological effects. As a member of the per- and polyfluoroalkyl substances (PFAS), it is important to understand its biological activity, especially in the context of immunotoxicity and other health-related impacts.

This compound is characterized by its fully fluorinated carbon chain, which imparts significant stability and resistance to degradation. This stability raises concerns regarding its persistence in the environment and potential bioaccumulation in living organisms.

Biological Activity Overview

Research into the biological activity of PFAS has shown that these compounds can affect various physiological pathways. A study evaluating 147 PFAS, including this compound, assessed their immunotoxic effects across multiple human primary cell systems. The findings indicated that approximately 21% of these substances exhibited bioactivity at testing concentrations ranging from 1 to 60 micromolar .

Immunotoxicity

The immunotoxic effects of PFAS have been well-documented, with studies linking exposure to altered immune responses. For instance, exposure to certain PFAS has been associated with reduced antibody responses to vaccinations in children, highlighting the potential for long-term health implications .

Case Studies

Case Study 1: Immunosuppressive Effects

A specific investigation into the immunotoxicity of PFAS found that compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) exhibited significant immunosuppressive activity. The response profiles of these substances were compared with those of reference immunosuppressants, revealing distinct mechanisms of action that could also apply to this compound .

Case Study 2: Environmental Persistence and Bioaccumulation

Research has shown that PFAS can accumulate in human tissues and are resistant to metabolic breakdown. This characteristic raises concerns about their long-term effects on human health and the environment. A study highlighted that children exposed to perfluoroalkyl acids exhibited lower immune responses, suggesting a direct link between environmental exposure and biological impact .

Table: Summary of Biological Activities of Selected PFAS

| Compound | Immunotoxicity | Bioaccumulation Potential | Environmental Persistence |

|---|---|---|---|

| This compound | Moderate | High | High |

| Perfluorooctanoic acid (PFOA) | High | Very High | Very High |

| Perfluorooctanesulfonic acid (PFOS) | High | Very High | Very High |

The mechanisms through which this compound exerts its biological effects may include:

- Disruption of Immune Function : Similar to other PFAS, it may interfere with cytokine signaling pathways.

- Endocrine Disruption : Potential interaction with hormone receptors leading to altered hormonal balance.

- Oxidative Stress : Induction of oxidative stress pathways that can lead to cellular damage.

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPYUCSZZRWYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382053 |

Source

|

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-50-2 |

Source

|

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。